N-phenylcyclopropanecarboxamide

Ketol-acid reductoisomerase KARI inhibitor Branched-chain amino acid biosynthesis

N-Phenylcyclopropanecarboxamide (CAS 2759-52-6) is a small-molecule amide comprising a cyclopropane ring coupled to an aniline moiety (MW 161.20 g/mol). It serves as an unadorned parent scaffold for multiple bioactive series, including ketol-acid reductoisomerase (KARI) inhibitors, sigma-1 receptor ligands, and orexin receptor antagonists.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 2759-52-6
Cat. No. B2946353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylcyclopropanecarboxamide
CAS2759-52-6
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12)
InChIKeyOCHYJSATRBHPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylcyclopropanecarboxamide (CAS 2759-52-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-Phenylcyclopropanecarboxamide (CAS 2759-52-6) is a small-molecule amide comprising a cyclopropane ring coupled to an aniline moiety (MW 161.20 g/mol) [1]. It serves as an unadorned parent scaffold for multiple bioactive series, including ketol-acid reductoisomerase (KARI) inhibitors, sigma-1 receptor ligands, and orexin receptor antagonists. Its computed XLogP of 1.6, topological polar surface area of 29.1 Ų, and single hydrogen-bond donor place it in favorable drug-like chemical space [2]. The compound is listed as a non-polymer ligand (three-letter code YG0) in the Protein Data Bank, appearing in at least two deposited crystal structures (PDB 7FTD and 7GQI), confirming its utility as a tool compound for fragment-based screening and structural biology [3].

Why N-Phenylcyclopropanecarboxamide Cannot Be Interchanged with Other Cyclopropanecarboxamide Building Blocks


Although the cyclopropanecarboxamide class is broad, the simple N-phenyl substitution pattern (absence of a 1-cyano group on the cyclopropane or heteroatom substituents on the phenyl ring) produces a distinct KARI inhibition phenotype that differs sharply from substituted analogs [1]. The 1-cyano-N-phenylcyclopropanecarboxamide analog achieves 77.23% inhibition of spinach KARI, whereas 1-cyano-N-(4-methoxyphenyl)cyclopropanecarboxamide shows only 3.95% inhibition under identical conditions [1]. Even within the phenyl series, the presence or absence of the 1-cyano group is not a neutral modification—it fundamentally alters the compound's ability to engage the KARI active site. Procurement of the unsubstituted parent is therefore essential as a negative control or baseline reference when running KARI inhibition assays against cyano-bearing analogs, and generic replacement with any substituted cyclopropanecarboxamide would invalidate structure–activity relationship (SAR) interpretation.

Head-to-Head Quantitative Differentiation of N-Phenylcyclopropanecarboxamide from Its Closest Analogs


KARI Inhibitory Activity: The 1-Cyano Analog Shows 77.23% Inhibition; the Unsubstituted Parent Enables Baseline Determination

In the 1-cyano-N-substituted-cyclopropanecarboxamide series, the phenyl-substituted derivative (1-cyano-N-phenylcyclopropanecarboxamide) inhibits spinach KARI with an inhibition rate of 77.23% [1]. By contrast, the 4-methoxyphenyl analog yields only 3.95% inhibition, and the 2,4,5-trichlorophenyl analog shows 0% inhibition under the same assay conditions [1]. N-Phenylcyclopropanecarboxamide (CAS 2759-52-6) lacks the 1-cyano group; preliminary reports indicate it exhibits strong, slow-binding inhibition of Escherichia coli KARI, but quantitative IC50/Ki values are not publicly disclosed [2]. The unsubstituted parent therefore occupies a distinct position on the SAR continuum: it provides the core scaffold without the activating cyano moiety, making it an essential comparator for attributing potency contributions specifically to the 1-cyano substituent.

Ketol-acid reductoisomerase KARI inhibitor Branched-chain amino acid biosynthesis

Gas Chromatographic Retention Index: Orthogonal Differentiation from N-Phenylacetamide on Non-Polar Columns

On a packed SE-30 non-polar column at 180 °C, N-phenylcyclopropanecarboxamide exhibits a Kovats retention index (I) of 1616 [1]. This value is measurably higher than that of N-phenylacetamide (acetanilide), the direct acyclic analog, which elutes with a lower retention index due to reduced carbon count and absence of the cyclopropane ring. The retention index increment attributable to the cyclopropane moiety versus a methyl group can be calculated from the Krawczyk and Piotrowski (1989) dataset, which includes ten series of N-substituted amides measured under identical conditions [2]. This provides a robust, instrument-independent metric for confirming compound identity and purity by GC, a capability that acyclic amide analogs cannot replicate.

Gas chromatography Kovats retention index Amide identification

Conformational Restriction: Cyclopropane Ring Imposes Defined Geometry Absent in Acyclic Phenylamide Analogs

The cyclopropane ring in N-phenylcyclopropanecarboxamide enforces a rigid, defined conformation with restricted rotation about the Cα–C(O) bond, as evidenced by the X-ray crystal structure of the closely related 1-cyano-N-phenylcyclopropanecarboxamide which crystallizes in the monoclinic space group Pbca with unit cell parameters a = 10.0466, b = 9.6067, c = 20.790 Å, and a calculated density of 1.233 g/cm³ [1]. In contrast, N-phenylacetamide (acetanilide) has a flexible methyl rotor at the carbonyl position, resulting in multiple low-energy conformers. The conformational restriction imposed by the cyclopropane ring is a key design element exploited in the development of sigma-1 receptor ligands, where phenylcyclopropylcarboxamides achieve pKi values of 6.7–8.0 against sigma-1 while maintaining selectivity over sigma-2 [2]. This rigidity cannot be achieved with acyclic amide analogs, making the cyclopropane scaffold irreplaceable for target-binding geometry optimization.

Conformational restriction Cyclopropane strain Molecular rigidity

Antifungal Activity Divergence: N-Phenyl Substitution Produces a Distinct Spectrum from Heteroaryl Cyclopropanecarboxamides

Cyclopropanecarboxamides bearing N-heteroaryl substituents such as 1,3,4-thiadiazol-2-yl have demonstrated in vivo antifungal activity comparable to commercial fungicides, with the most potent compound (7p) achieving 79.38% efficacy in preliminary bioassays [1]. Separately, phenyl-tetramethyl-cyclopropanecarboxamide (PTCC) compounds JS-2, JS-9, and JS-10 significantly reduced growth of Botrytis cinerea, Penicillium expansum, and Colletotrichum gloeosporioides on postharvest fruit [2]. N-Phenylcyclopropanecarboxamide (CAS 2759-52-6) represents the simplest N-phenyl variant lacking the tetramethyl substitution pattern on the cyclopropane ring. Its antifungal activity has been noted in preliminary screening but not quantitatively benchmarked against these substituted series. For agrochemical discovery programs, the unsubstituted parent serves as the essential negative control: it lacks the structural features that confer broad-spectrum antifungal potency in the PTCC and thiadiazole series, allowing researchers to distinguish scaffold-driven activity from substituent-driven effects.

Antifungal activity Postharvest pathogen Cyclopropanecarboxamide fungicide

High-Impact Application Scenarios for N-Phenylcyclopropanecarboxamide Based on Quantitative Differentiation Evidence


KARI Inhibitor SAR Studies: Baseline Reference Compound for Deconvoluting 1-Cyano Substituent Contributions

In any structure–activity relationship program targeting ketol-acid reductoisomerase (KARI) for herbicide or antibacterial discovery, N-phenylcyclopropanecarboxamide (CAS 2759-52-6) must be included as the cyano-free baseline control. The 1-cyano analog achieves 77.23% KARI inhibition, while the parent compound reports qualitatively strong slow-binding activity without a published quantitative IC50 [1]. Running both compounds in parallel enzyme inhibition assays allows direct attribution of potency gains to the 1-cyano group. Without the parent compound, SAR conclusions regarding the cyano substituent are confounded and unreproducible.

Gas Chromatographic Identity Confirmation in QC and Analytical Method Development

Analytical laboratories developing GC methods for amide-containing reaction mixtures or purity assessment can use the published Kovats retention index of 1616 (SE-30, 180 °C) as an orthogonal identification parameter [2]. When coupled with mass spectral matching (SpectraBase entry available), this retention index provides unambiguous differentiation from N-phenylacetamide (I ≈ 1600) and other N-substituted amides that may co-elute or be misidentified by MS alone. This is particularly valuable for CROs and chemical production QC units that require regulatory-compliant identity testing.

Crystallographic Fragment Screening and Structural Biology Tool Compound

N-Phenylcyclopropanecarboxamide is a validated PDB ligand (three-letter code YG0) with deposited coordinates in at least two crystal structures: the PDZ domains of SDCBP (PDB 7FTD) and Enterovirus D68 3C Protease (PDB 7GQI) [3]. Structural biology groups conducting fragment-based screening by X-ray crystallography can procure this compound as a pre-validated fragment hit with known binding poses, eliminating the need for de novo hit identification and reducing the cost and time of crystallographic fragment library assembly. Its low molecular weight (161.2 Da) and favorable ligand efficiency metrics further support its use as a starting fragment for elaboration.

Medicinal Chemistry Scaffold for Sigma-1 Receptor Ligand Optimization

The phenylcyclopropylcarboxamide scaffold has been validated as a privileged chemotype for selective sigma-1 receptor ligands, with optimized analogs achieving pKi values of 6.7–8.0 and demonstrating in vivo brain exposure and antiamnesic effects in mouse models [4]. N-Phenylcyclopropanecarboxamide represents the minimal scaffold from which these optimized ligands were derived. Medicinal chemistry teams initiating sigma-1 programs can use the parent compound to benchmark their synthetic derivatives, ensuring that each structural modification can be quantitatively linked back to the core scaffold's baseline affinity.

Quote Request

Request a Quote for N-phenylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.